molecular formula C11H9NO3 B1425220 3-Hydroxy-6-methylquinoline-4-carboxylic acid CAS No. 854860-35-8

3-Hydroxy-6-methylquinoline-4-carboxylic acid

Cat. No.: B1425220
CAS No.: 854860-35-8
M. Wt: 203.19 g/mol
InChI Key: FYSFKJSKEQONJW-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methylquinoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H9NO3 It is a derivative of quinoline, a structure known for its presence in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-methylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent oxidation . The reaction conditions often involve the use of catalysts such as zinc triflate (Zn(OTf)2) under microwave irradiation to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to ensure sustainability and cost-effectiveness. The use of heterogeneous catalysts that can be recycled and reused is also a common practice in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

3-Hydroxy-6-methylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells . The pathways involved include the inhibition of topoisomerases and the induction of oxidative stress in microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-6-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 3-position and carboxylic acid group at the 4-position make it a versatile intermediate for further functionalization. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields .

Properties

IUPAC Name

3-hydroxy-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(11(14)15)9(13)5-12-8/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSFKJSKEQONJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719967
Record name 3-Hydroxy-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854860-35-8
Record name 3-Hydroxy-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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